An In-depth Technical Guide to Methyl o-tolylacetate (CAS 40851-62-5)
An In-depth Technical Guide to Methyl o-tolylacetate (CAS 40851-62-5)
This guide provides a comprehensive technical overview of Methyl o-tolylacetate, a key chemical intermediate with significant potential for researchers, scientists, and professionals in drug development. We will delve into its core properties, synthesis, analytical characterization, and applications, offering field-proven insights and detailed methodologies.
Introduction: Understanding the Significance of Methyl o-tolylacetate
Methyl o-tolylacetate, with the CAS number 40851-62-5, is an organic ester characterized by a methyl phenylacetate structure with the methyl group at the ortho position of the benzene ring.[1][2] While it finds use in the fragrance and flavoring industries due to its pleasant, fruity aroma, its structural motifs hold considerable interest in the realm of medicinal chemistry and organic synthesis.[1] The strategic placement of the ortho-methyl group can significantly influence the molecule's conformational behavior, metabolic stability, and interaction with biological targets, making it a valuable building block in the design of novel therapeutics.[3][4] This guide will explore the technical nuances of this compound, providing a foundational understanding for its effective utilization in research and development.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in experimental work. The key properties of Methyl o-tolylacetate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 40851-62-5 | [1][2][5] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][5] |
| Molecular Weight | 164.20 g/mol | [2][5] |
| Physical Form | Colorless to pale yellow liquid | [1] |
| Purity | Typically ≥95% | [6] |
| Storage Temperature | 2-8°C, sealed in a dry environment | |
| Canonical SMILES | CC1=CC=CC=C1CC(=O)OC | [1][2][5] |
| InChI Key | BLEMRRXGTKTJGT-UHFFFAOYSA-N | [2][6] |
These properties indicate a relatively stable liquid compound under standard laboratory conditions, though proper storage is crucial to maintain its integrity. Its moderate molecular weight and ester functionality are key determinants of its reactivity and potential biological activity.
Synthesis of Methyl o-tolylacetate: The Fischer-Speier Esterification
The most common and direct method for synthesizing Methyl o-tolylacetate is the Fischer-Speier esterification of o-tolylacetic acid with methanol in the presence of an acid catalyst.[7][8] This reversible reaction is a cornerstone of organic synthesis for its atom economy and straightforward execution.[8][9]
Reaction Mechanism
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[9][10]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol
This protocol describes a general procedure for the synthesis of Methyl o-tolylacetate. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
o-Tolylacetic acid (CAS 644-36-0)[11]
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve o-tolylacetic acid in an excess of methanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the stirring solution. The addition is exothermic and should be done slowly.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The rationale for refluxing is to increase the reaction rate, as esterification is a relatively slow process at room temperature.[8][10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) for extraction.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine. This removes any remaining acid and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure Methyl o-tolylacetate.
Analytical Characterization
Confirming the identity and purity of the synthesized Methyl o-tolylacetate is a critical step. The following analytical techniques are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for assessing the purity of the volatile ester and confirming its molecular weight.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Expected Results: The gas chromatogram should show a major peak corresponding to Methyl o-tolylacetate. The mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 164.[12] Common fragment ions would include the loss of the methoxy group (-OCH₃) resulting in a peak at m/z 133, and a prominent peak corresponding to the tolylmethyl cation at m/z 105.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structure elucidation.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
Expected Spectral Data:
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-CH ₃ | ~2.3 | Singlet | 3H | Methyl group on the aromatic ring |
| Ar-CH ₂ | ~3.6 | Singlet | 2H | Methylene protons |
| O-CH ₃ | ~3.7 | Singlet | 3H | Methyl ester protons |
| Ar-H | ~7.1-7.3 | Multiplet | 4H | Aromatic protons |
Note: The chemical shifts are estimates based on similar structures. The methoxy protons of the ester are expected to be downfield compared to the methyl protons on the aromatic ring.[14][15][16]
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |
| Ar-C H₃ | ~19 | Methyl carbon on the aromatic ring |
| Ar-C H₂ | ~39 | Methylene carbon |
| O-C H₃ | ~52 | Methyl ester carbon |
| Aromatic C | ~126-136 | Aromatic carbons |
| C =O | ~172 | Carbonyl carbon |
Note: These are predicted chemical shifts and may vary slightly.
Applications in Drug Development and Research
The structure of Methyl o-tolylacetate makes it a valuable scaffold in medicinal chemistry. The presence and position of the methyl group can have profound effects on a molecule's biological activity, a phenomenon sometimes referred to as the "magic methyl" effect.[4][17][18]
Role as a Pharmacophore
Methyl o-tolylacetate can be considered a pharmacophore, meaning its structural features are recognized by biological targets.[5] It can serve as a starting point or an intermediate in the synthesis of more complex molecules with desired therapeutic effects. For instance, the related compound o-tolylacetic acid is an intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.
The "Magic Methyl" Effect
Introducing a methyl group can significantly alter a drug candidate's properties:[3][4][19]
-
Increased Potency: The methyl group can enhance binding affinity to a target receptor through hydrophobic interactions or by inducing a more favorable conformation.[17]
-
Improved Metabolic Stability: A methyl group can block a site of metabolic attack, thereby increasing the drug's half-life.[3]
-
Modulated Selectivity: The steric bulk of the ortho-methyl group can influence how the molecule fits into the binding pockets of different receptors, potentially increasing selectivity for the desired target.
Caption: Logical relationships of Methyl o-tolylacetate's structural features to its applications.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl o-tolylacetate.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]
-
GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[12]
-
Signal Word: Warning.
-
Pictogram: GHS07 (Exclamation mark).
Always handle Methyl o-tolylacetate in a well-ventilated fume hood while wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[20][21]
Conclusion
Methyl o-tolylacetate (CAS 40851-62-5) is more than just a simple ester; it is a versatile chemical building block with significant potential in drug discovery and organic synthesis. Its synthesis via Fischer esterification is a robust and well-understood process. A comprehensive analytical approach using GC-MS and NMR is essential for ensuring its quality. By understanding its physicochemical properties and the strategic implications of its ortho-methyl group, researchers can effectively leverage this compound in the development of novel and improved chemical entities.
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